3-(4-chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorobenzene sulfonyl group attached to a propanamide moiety and a thiazol-2-yl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride and 1,3-thiazol-2-amine.
Reaction Steps: The reaction involves the nucleophilic substitution of the sulfonyl chloride group with the amine group to form the desired compound.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at a temperature range of 0°C to room temperature.
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using industrial reactors with controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: Amides, esters, and ethers can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including its potential use as an anti-inflammatory or antimicrobial agent. Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses or microbial growth.
Receptor Binding: It may bind to receptors that regulate cellular functions, leading to therapeutic effects.
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the thiazol-2-yl group.
N-(1,3-thiazol-2-yl)propanamide: Similar in structure but lacks the chlorobenzene sulfonyl group.
Other sulfonamide derivatives: These compounds share the sulfonamide functional group but differ in their substituents.
Uniqueness: 3-(4-Chlorobenzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is unique due to its combination of the chlorobenzene sulfonyl group and the thiazol-2-yl group, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMIVBYDOSLZMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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